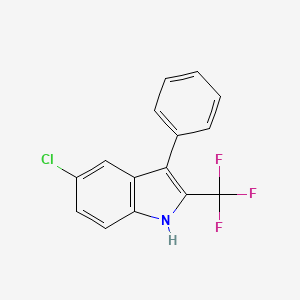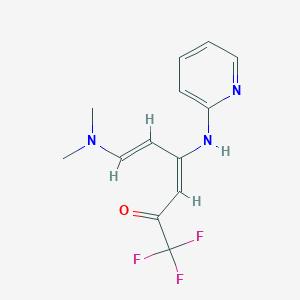![molecular formula C17H15ClF3NO2 B3035673 3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-2-butanone CAS No. 338402-03-2](/img/structure/B3035673.png)
3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-2-butanone
Overview
Description
3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-2-butanone is a useful research compound. Its molecular formula is C17H15ClF3NO2 and its molecular weight is 357.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 13.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Phytotoxicity and Herbicidal Activity
Phytotoxicity Enhancement with Carrier Volume Reduction
The phytotoxicity of fluazifop-butyl, a similar compound to 3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-2-butanone, increases when the carrier volume is decreased. This effect is amplified with the addition of crop oil concentrate, especially at higher carrier volumes (Buhler & Burnside, 1984).
Herbicidal Activity in Soil
Similar compounds exhibit soil herbicidal activity, with effectiveness varying based on seed planting depth and the concentration of the herbicide. They also demonstrate more phytotoxicity when applied to the root zone compared to the shoot zone (Buhler & Burnside, 1984).
Soil Adsorption and Metabolism Studies
Studies on the adsorption of similar herbicides in soils indicate low adsorption and rapid conversion to their active form. The extractability of these herbicides decreases over time, and they exhibit varying degrees of leaching in different soil types (Rick, Slife, & Banwart, 1987).
Chemical Properties and Synthesis
Crystal Structure Analysis
Research on trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, structurally related to this compound, reveals details about their crystal structures and molecular interactions, important for understanding their chemical properties (Li et al., 2005).
Synthesis Methods
Studies focusing on the synthesis of related compounds, such as 3-methyl-1-(4-pyridinyl)-2-butanone, provide insight into methods of creating similar compounds, which can be useful in the synthesis and modification of this compound (Léon, Garbay‐Jaureguiberry, & Roques, 1988).
Applications Beyond Herbicides
Polyamide Synthesis for Microelectronic Applications
A study on the synthesis of novel polyamides using aromatic diamines with a trifluoromethyl group demonstrates the potential application of similar compounds in advanced microelectronics due to their outstanding solubility, thermal stability, and low dielectric constants (Li, Wang, Li, & Jiang, 2009).
Antimicrobial Activity of Derivatives
Research into derivatives containing similar moieties shows potential antimicrobial properties against various bacterial and fungal species, indicating a potential avenue for the development of new antimicrobial agents (Mickevičienė et al., 2015).
Future Directions
The future directions for the use of “3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-2-butanone” and similar compounds are promising. It is expected that many novel applications of TFMP will be discovered in the future . This is due to the unique properties of the fluorine atom and the pyridine moiety, which have made TFMP derivatives valuable in the agrochemical and pharmaceutical industries .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, influencing their function .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
The trifluoromethyl group present in the compound is known to enhance the metabolic stability and bioavailability of many drugs .
Result of Action
Compounds with similar structures have been found to induce various cellular responses, including changes in gene expression, enzyme activity, and cellular signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy .
Properties
IUPAC Name |
3-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO2/c1-10(23)11(2)24-14-5-3-12(4-6-14)7-16-15(18)8-13(9-22-16)17(19,20)21/h3-6,8-9,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZBNGNNBAGJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=C(C=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501144838 | |
| Record name | 3-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]phenoxy]-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819571 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338402-03-2 | |
| Record name | 3-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]phenoxy]-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338402-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]phenoxy]-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B3035594.png)
![(4-Chlorophenyl)(2-{[(2-chlorophenyl)sulfanyl]methyl}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B3035596.png)
![(2-{[(4-Chlorobenzyl)sulfanyl]methyl}phenyl)(4-chlorophenyl)dioxo-lambda~6~-sulfane](/img/structure/B3035597.png)
![4-{(E)-[(4-bromophenyl)imino]methyl}phenol](/img/structure/B3035600.png)
![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiomorpholine-3,5-dione](/img/structure/B3035601.png)
![(NZ)-N-[1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropylidene]hydroxylamine](/img/structure/B3035602.png)
![(E)-2-[(2-Chlorophenyl)methylsulfanyl]-1-(2,4-dichlorophenyl)-N-methoxyethanimine](/img/structure/B3035603.png)

![Dimethyl 3-(2-methoxy-2-oxoethyl)-5-[(3-methylbenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B3035608.png)
![2-[(Difluoromethyl)sulfanyl]-1-pyridiniumolate](/img/structure/B3035609.png)
![2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile](/img/structure/B3035610.png)
![4-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B3035611.png)
![5-[bis(ethylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B3035613.png)
